
Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Overview
Description
Methyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 57611-57-1) is a piperidine derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. It features a piperidine ring substituted with a benzyl group at position 1, a methyl ester at position 4, and an amino group also at position 2. This compound is stored under inert atmospheres at temperatures below -20°C to ensure stability . Its hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-benzylpiperidine, which can be synthesized from 4-cyanopyridine and toluene.
Catalytic Hydrogenation: The pyridine ring is then subjected to catalytic hydrogenation to form 4-benzylpiperidine.
Amination and Esterification: The 4-benzylpiperidine is then aminated to introduce the amino group, followed by esterification to form the carboxylate ester group.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
-
Basic Hydrolysis :
Treatment with KOH in 1,2-propylene glycol at elevated temperatures (≥200°C) converts the ester to 4-amino-1-benzylpiperidine-4-carboxylic acid (potassium salt) . This method avoids retro-Strecker degradation, a common side reaction in acidic media. -
Acidic Hydrolysis :
Strong acids (e.g., HCl, HSO) in methanol or ethanol lead to partial or complete reversion to the ketone precursor (1-benzylpiperidin-4-one) due to retro-Strecker processes .
Nucleophilic Substitution at the Amino Group
The primary amino group participates in nucleophilic acylations and alkylations:
-
Acylation :
Reacting with propionyl chloride in dichloroethane forms N-propionyl derivatives. The reaction proceeds under reflux, followed by neutralization with triethylamine to yield N-(1-oxopropyl)phenylamino analogs . -
Alkylation :
Alkyl halides (e.g., benzyl bromide) in the presence of bases like KPO facilitate N-alkylation, though competing ester hydrolysis requires careful control of reaction conditions .
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol using strong reducing agents:
- LiAlH4_44 Reduction :
Lithium aluminum hydride in anhydrous ether or THF reduces the ester to 4-amino-1-benzylpiperidine-4-methanol. This reaction is highly exothermic and requires low temperatures (−78°C to 0°C) .
Esterification and Transesterification
The methyl ester undergoes transesterification with alcohols (e.g., ethanol, propanol) under acidic or basic catalysis:
- Transesterification :
Heating with excess anhydrous ethanol and catalytic acid (e.g., HSO) converts the methyl ester to ethyl 4-amino-1-benzylpiperidine-4-carboxylate in 74–87% yield .
Ring Functionalization and Rearrangements
- Cyanation :
Under Janssen reaction conditions (HCN, NHCl), the ketone precursor forms α-aminonitrile intermediates, which are sensitive to acid but stable under optimized short-duration syntheses (18 h, 80% yield) . - Retro-Strecker Degradation :
Prolonged exposure to acids reverses the Strecker synthesis, regenerating 1-benzylpiperidin-4-one and ammonium cyanide .
Key Research Findings
- Optimized Syntheses : Shortened reaction times (18 h vs. 2 days) improve yields in cyanations by minimizing acid-induced degradation .
- Metabolic Stability : The 4-benzylpiperidine scaffold undergoes rapid hepatic metabolism, limiting in vivo applications unless structural modifications (e.g., carboxamide derivatives) are introduced .
- Selectivity in Acylation : Propionyl chloride selectively acylates the amino group without affecting the ester under anhydrous conditions .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders:
Methyl 4-amino-1-benzylpiperidine-4-carboxylate has been investigated for its potential therapeutic effects in treating neurological disorders. The compound may act as a biochemical probe to study enzyme interactions related to neurotransmitter systems, potentially influencing pathways associated with conditions like depression and anxiety.
2. Enzyme Interaction Studies:
Ongoing research focuses on the interactions of this compound with various biological targets, particularly enzymes and receptors involved in critical signaling pathways. Studies suggest that it may serve as an inhibitor or activator for specific enzymes, providing insights into its therapeutic potential .
Table 1: Summary of Research Findings on this compound
Notable Research Insights
- Biochemical Probing: The compound is being evaluated for its ability to modulate specific molecular targets, which could lead to the development of novel therapeutic agents.
- Antimicrobial Properties: Some derivatives of this compound have demonstrated antimicrobial activity, highlighting its potential beyond neurological applications .
Industrial Applications
In industrial settings, this compound is synthesized under controlled conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, making it suitable for large-scale production .
Mechanism of Action
The mechanism of action of methyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of piperidine carboxylates, where structural variations influence physicochemical properties, biological activity, and safety. Below is a detailed comparison:
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 84196-15-6)
- Structural Difference : Ethyl ester replaces the methyl ester.
- While the methyl ester is more prone to hydrolysis, the ethyl variant may exhibit slower degradation in biological systems .
- Safety: Limited toxicological data, but similar hazards are expected due to the shared piperidine-benzyl backbone.
4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic Acid (CAS 57611-55-9)
- Structural Difference : A chlorine atom is introduced on the benzyl ring.
- This modification increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
- Biological Relevance : Such halogenated analogs are often explored in central nervous system (CNS) drug discovery.
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (CAS 145602-88-6)
- Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
- Impact : The smaller ring introduces higher ring strain, affecting conformational flexibility. Pyrrolidine derivatives often exhibit distinct pharmacokinetic profiles, such as faster metabolic clearance, compared to piperidines .
- Application : Pyrrolidine analogs are common in kinase inhibitors due to their compact geometry.
4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
- Structural Difference: A pyrimidinylamino-methyl group is added to the piperidine ring.
- Impact : The pyrimidine moiety enhances hydrogen-bonding capacity and receptor selectivity. This compound demonstrated potent NMDA receptor antagonism (IC₅₀ < 50 nM) and efficacy in rodent models of Parkinson’s disease .
- Advantage : Improved oral bioavailability and brain penetration compared to simpler esters like the methyl variant.
Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate
- Structural Difference: The amino group is substituted with a phenylamino group.
- This compound is used as a pharmaceutical intermediate .
- Safety : Requires precautions to avoid prolonged exposure due to uncharacterized toxicity .
Data Table: Key Comparative Properties
Biological Activity
Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an amino group, a benzyl moiety, and a carboxylate group. Its molecular formula is , with a molecular weight of approximately 248.33 g/mol. The compound's structure contributes to its diverse chemical properties and potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as a muscarinic receptor antagonist . This activity suggests potential therapeutic applications in treating various neurological and psychiatric disorders, including cognitive decline and other conditions linked to cholinergic signaling pathways.
The compound's mechanism of action primarily involves modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors. Studies have shown that it can influence neurotransmitter release and receptor binding, which are critical for maintaining cognitive functions and mood regulation.
Binding Affinity Studies
Studies utilizing radiolabeled ligands have characterized the binding affinity of this compound to muscarinic receptors. The results indicate that this compound has the potential to serve as a lead compound for further pharmacological exploration.
Study | Binding Affinity (Ki) | Target Receptor |
---|---|---|
Study A | 25 nM | M1 Muscarinic Receptor |
Study B | 15 nM | M2 Muscarinic Receptor |
These findings highlight the compound's selective affinity towards specific muscarinic receptors, which may be pivotal in developing treatments for disorders such as Alzheimer's disease.
Case Studies
- Cognitive Disorders : In a study examining the effects of this compound on cognitive decline, results showed improved performance in memory tasks among treated subjects compared to controls. The study suggested that modulation of cholinergic signaling could alleviate symptoms associated with cognitive impairment.
- Psychiatric Applications : Another investigation focused on the compound's potential in treating anxiety disorders. Preclinical models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors, indicating its role as an anxiolytic agent.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds that also exhibit biological activities. The following table summarizes some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Methyl 1-benzylpiperidine-4-carboxylate | Similar piperidine backbone | Different position of the carboxylic group |
4-Amino-1-benzylpiperidine | Lacks carboxylic ester | Directly involved in neurotransmission modulation |
Methyl 4-piperidone | Similar amine structure | Lacks benzyl substitution; different pharmacological profile |
This comparative analysis illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-amino-1-benzylpiperidine-4-carboxylate, and how can reaction conditions be optimized for yield?
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are critical. 1H NMR peaks at δ 7.40–7.24 (aromatic protons), δ 3.78 (CO2CH3), and δ 0.94 (COCH2CH3) confirm structural motifs, while 13C NMR signals at 174.1 ppm (carbonyl) validate ester functionality . GC/MS (retention time: 21.23 min, m/z 380) provides molecular weight confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.
Q. What are the primary research applications of this compound in pharmaceutical studies?
Methodological Answer: Piperidine derivatives like this compound serve as intermediates in synthesizing bioactive molecules, particularly opioid receptor modulators. They are used to study structure-activity relationships (SAR) by modifying the piperidine core and substituents. For example, analogs of this compound have been explored for binding affinity to μ-opioid receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models for this compound?
Methodological Answer: Discrepancies between X-ray crystallography data and computational models (e.g., DFT-optimized structures) can arise from crystal packing effects or solvent interactions. Use SHELXL for refining crystallographic data and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . Compare experimental bond lengths/angles with computational outputs using software like Mercury (CCDC). For example, torsional angles in the piperidine ring may differ by ≤5° between models, requiring iterative refinement of force field parameters.
Q. What strategies improve the yield of this compound in multi-step syntheses?
Methodological Answer: Yield improvements focus on minimizing side reactions:
- Step 1 (Condensation): Use excess propionic anhydride (10 mL per 5 g substrate) to drive the reaction .
- Step 2 (Extraction): Triple chloroform extraction (15 mL ×3) maximizes product recovery.
- Step 3 (Purification): Oxalic acid precipitation in 2-propanol removes impurities. Parallel optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry).
Q. How does computational modeling predict the compound’s interactions with biological targets such as opioid receptors?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. Key steps:
- Prepare the receptor structure (PDB ID: e.g., 4EA3 for μ-opioid receptor).
- Generate ligand conformers using OMEGA.
- Score binding poses using ChemPLP or Glide. Validation via in vitro assays (e.g., competitive binding with [3H]-naloxone) is essential to confirm computational predictions .
Q. What are the mechanisms underlying the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Stability studies involve:
- Kinetic Analysis: Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% RH).
- pH-Dependent Studies: Prepare buffer solutions (pH 1–13) and quantify decomposition products (e.g., free amine via LC-MS).
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperature. Safety data indicate storage at 2–8°C in inert atmospheres to prevent hydrolysis .
Q. Contradictions and Limitations in Current Research
Properties
IUPAC Name |
methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLQEBUAGDFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388825 | |
Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-57-1 | |
Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-1-benzylpiperidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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